5-Nitroindazole Core Exhibits 11.1-Fold MAO-B Selectivity Over 7-Nitroindazole
The 5-nitro substitution on the indazole scaffold confers a distinct monoamine oxidase B (MAO-B) inhibitory profile compared to other nitroindazole positional isomers. In a direct head-to-head study using human recombinant MAO-B, 5-nitroindazole exhibited an IC50 of 2.5 μM, whereas 7-nitroindazole showed an IC50 of 27.8 μM—an 11.1-fold difference in potency [1]. At a concentration of 0.015 mM, 5-nitroindazole inhibited MAO-B by 98.5%, compared to 89% inhibition for 6-nitroindazole under identical conditions [2]. This positional selectivity is attributed to differential heme-iron coordination within the MAO-B active site and is not predicted by simple electronic effects of the nitro group alone.
| Evidence Dimension | MAO-B inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.5 μM (5-nitroindazole core); 98.5% inhibition at 0.015 mM |
| Comparator Or Baseline | 7-nitroindazole IC50 = 27.8 μM; 6-nitroindazole 89% inhibition at 0.015 mM |
| Quantified Difference | 11.1-fold higher potency vs. 7-nitroindazole; 9.5 percentage-point greater inhibition vs. 6-nitroindazole at 0.015 mM |
| Conditions | Human recombinant MAO-B expressed in baculovirus-infected insect cells; p-tyramine substrate |
Why This Matters
For MAO-B-targeted probe or inhibitor development, the 5-nitroindazole scaffold provides substantially superior baseline potency versus the 6- and 7-nitro isomers, reducing the SAR optimization burden required to achieve nanomolar affinity.
- [1] BindingDB BDBM50304144. 5-Nitroindazole: IC50 = 2.50E+3 nM for human recombinant MAO-B. CHEMBL165372. View Source
- [2] BRENDA Enzyme Database. 5-Nitroindazole inhibits MAO-B by 98.5% at 0.015 mM; 6-nitroindazole inhibits MAO-B by 89% at 0.015 mM. Homo sapiens. EC 1.4.3.4. View Source
